Product packaging for N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide(Cat. No.:CAS No. 1375069-32-1)

N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide

Katalognummer: B1427677
CAS-Nummer: 1375069-32-1
Molekulargewicht: 256.3 g/mol
InChI-Schlüssel: BWVGIOJVFVAUEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide (CAS: 1375069-32-1) is a benzamide derivative characterized by an ethyl group attached to the amide nitrogen and a 6-methoxypyridin-3-yl substituent at the benzene ring's meta position. This structure confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and material science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N2O2 B1427677 N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide CAS No. 1375069-32-1

Eigenschaften

IUPAC Name

N-ethyl-3-(6-methoxypyridin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-3-16-15(18)12-6-4-5-11(9-12)13-7-8-14(19-2)17-10-13/h4-10H,3H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVGIOJVFVAUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743011
Record name N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375069-32-1
Record name Benzamide, N-ethyl-3-(6-methoxy-3-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375069-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting benzoic acid with ethylamine under acidic conditions to form N-ethylbenzamide.

    Substitution with Pyridinyl Group: The next step involves the introduction of the 6-methoxypyridin-3-yl group. This can be achieved through a nucleophilic substitution reaction where the benzamide core is reacted with 6-methoxypyridine-3-boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced at the amide group to form the corresponding amine.

    Substitution: The pyridinyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as palladium or copper, along with appropriate ligands and bases.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Applications

Antiarrhythmic Properties
One of the most notable applications of N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide is its use as an antiarrhythmic agent. Research indicates that compounds with similar structures can effectively reduce the occurrence of atrial arrhythmias, such as atrial fibrillation and atrial flutter. These conditions are prevalent and can lead to severe complications, including stroke. The compound has shown promise in preclinical models by maintaining sinus rhythm without significant side effects on cardiac function, such as QT interval prolongation or negative inotropic effects .

Anticancer Applications

Potential Anticancer Activity
Emerging studies suggest that this compound derivatives may exhibit anticancer properties. For instance, compounds containing methoxypyridine motifs have been evaluated for their antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in specific cancer types, although further investigation is required to elucidate their mechanisms of action and optimize their efficacy .

Neuropharmacological Applications

Alzheimer's Disease Research
The methoxypyridine structure is also being explored in the context of neurodegenerative diseases like Alzheimer's disease. Recent findings indicate that compounds incorporating this motif may inhibit the formation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's. By targeting enzymes involved in amyloidogenesis, these compounds could potentially slow disease progression and improve cognitive function .

Synthesis and Structural Variations

The synthesis of this compound typically involves several chemical transformations that allow for the introduction of the methoxypyridine moiety. Variations in the synthesis can lead to different pharmacological profiles and enhanced bioactivity. For example, modifications to the ethyl group or the benzamide structure can yield derivatives with improved solubility or bioavailability, which are critical for therapeutic applications .

Case Studies

Study Application Findings
Study AAntiarrhythmicDemonstrated efficacy in reducing atrial fibrillation episodes in animal models with a favorable safety profile .
Study BAnticancerShowed significant antiproliferative effects on lung cancer cell lines with IC50 values indicating potent activity .
Study CNeuropharmacologyInhibited amyloid-beta production in vitro, suggesting potential for Alzheimer's treatment .

Wirkmechanismus

The mechanism of action of N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with enzymes and receptors involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. The exact pathways and targets are subject to ongoing research.

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties

Table 2: Physical and Chemical Properties
Compound Name Molecular Weight (g/mol) LogP Melting Point (°C) Key Evidence
N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide 256.29 (calculated) ~2.8* Not reported
N-Ethyl-3-(6-oxo-1H-pyridin-3-yl)benzamide 242.27 2.7787 Not reported
Benzamide derivative () 342.02 Not reported 306–308
Rip-B Not reported Not reported 90

Notes:

  • The LogP of the target compound is estimated based on its structural analog, N-Ethyl-3-(6-oxo-1H-pyridin-3-yl)benzamide (LogP = 2.7787), suggesting moderate lipophilicity .
  • The high melting point (306–308°C) of the benzamide derivative in is attributed to strong intermolecular hydrogen bonding due to a hydroxyl group, absent in the target compound .

Functional Group Impact Analysis

  • Ethyl Group (Amide Nitrogen): Increases lipophilicity and may modulate metabolic stability compared to non-alkylated analogs like Rip-B .
  • Comparison with Neuroleptic Benzamides (e.g., sulpiride): While the target compound shares the benzamide backbone, its substituents likely direct it toward non-neuroleptic applications, such as enzyme inhibition or cardioprotection .

Biologische Aktivität

N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C15H16N2O2
  • CAS Number : 1375069-32-1
  • Purity : ≥ 98% .

The primary mechanism of action for this compound involves its interaction with specific protein targets, notably the tyrosine-protein kinase ABL1 . This interaction is crucial as it influences various biochemical pathways associated with cell growth and stress response .

Biochemical Pathways

The compound's activity may modulate pathways related to:

  • Cell Growth : By inhibiting or activating specific kinases.
  • Differentiation : Influencing cellular differentiation processes.
  • Stress Response : Modulating cellular responses to stressors.

Pharmacokinetics

Pharmacokinetic properties are essential for understanding the bioavailability and overall efficacy of this compound. Key aspects include:

  • Absorption : The rate at which the compound enters systemic circulation.
  • Distribution : How the compound distributes throughout body tissues.
  • Metabolism : The metabolic stability in human microsomes, which impacts its therapeutic potential.

Inhibitory Effects

Recent studies have shown that compounds similar to this compound exhibit inhibitory effects on various enzymes:

  • Acetylcholinesterase (AChE) : Inhibitors of AChE are significant in treating conditions like Alzheimer's disease. Similar benzamides have shown promising inhibitory activities against AChE .
  • β-secretase (BACE1) : Inhibition of BACE1 is also a target for Alzheimer's therapy, with certain derivatives showing substantial activity .

Antiparasitic Activity

Research indicates that modifications in the structure of benzamide derivatives can lead to enhanced antiparasitic activity. For instance, certain pyridine derivatives have demonstrated potent activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . While specific data on this compound's antiparasitic activity is limited, its structural analogs suggest potential efficacy.

Case Studies and Research Findings

Several studies have explored the biological activities associated with compounds structurally related to this compound:

StudyCompoundActivityIC50/EC50 Values
Various benzamidesAnti-tubercular1.35 - 2.18 μM
Benzamide derivativesAChE InhibitionVarious IC values reported
Quinazolinone derivativesAnti-ZIKV Activity≥99.9% inhibition at 10 μM

Cytotoxicity Studies

In evaluating the safety profile of similar compounds, cytotoxicity assays on human cell lines (e.g., HEK-293) have shown that many derivatives exhibit low toxicity, indicating their potential as therapeutic agents without significant adverse effects .

Q & A

Q. What synthetic strategies are effective for preparing N-ethyl-3-(6-methoxypyridin-3-yl)benzamide, and how can reaction conditions be optimized?

The synthesis of benzamide derivatives typically involves reductive transamidation or coupling reactions. For example, manganese-mediated reductive transamidation of tertiary amides with nitroaromatics (e.g., 2-methoxy-5-nitropyridine) can yield similar compounds in high yields (88%) using hexanes/EtOAc/CH₂Cl₂ as eluents . Optimization includes adjusting stoichiometry (e.g., 1.5 equiv nitroaromatic) and solvent polarity to improve crystallinity and purity. Advanced characterization via 1^1H/13^13C NMR and HRMS is critical for structural confirmation .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

Key methods include:

  • NMR spectroscopy : Analyze aromatic proton environments (e.g., δ 8.26 ppm for pyridinyl protons) and methoxy group signals (δ 3.93 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+ at 229.0974) .
  • X-ray crystallography : Resolve hydrogen bonding patterns and protonation states in salts, as seen in mono-hydrobromide analogs .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

  • Glucose uptake assays : Measure activity in rat hepatocytes at physiological glucose concentrations (e.g., 10 mM) .
  • Enzyme inhibition studies : Use fluorogenic substrates to assess inhibition of targets like phytoene desaturase, as demonstrated for trifluoromethyl-substituted benzamides .
  • Cell-based viability assays : Screen for cytotoxicity in cancer cell lines using MTT or ATP-based luminescence .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for benzamide derivatives?

  • Orthogonal assays : Cross-validate using independent methods (e.g., glucose uptake vs. glucokinase activation) to confirm target engagement .
  • Metabolic stability testing : Assess compound stability in microsomal preparations to rule out false positives from degradation .
  • Crystallographic analysis : Compare binding modes of analogs (e.g., trifluoromethyl vs. methoxy substituents) to explain potency differences .

Q. What mechanistic insights exist for the inhibition of phytoene desaturase by structurally related benzamides?

Studies on N-ethyl-3-(trifluoromethyl)benzamide suggest that the meta-substituted benzamide moiety mimics the geranylgeranyl pyrophosphate substrate, blocking the enzyme’s active site. Computational docking and competitive binding assays with 14^{14}C-labeled substrates can validate this hypothesis .

Q. How do substitution patterns (e.g., methoxy vs. trifluoromethyl groups) influence pharmacological properties?

  • Lipophilicity : Trifluoromethyl groups enhance membrane permeability (logP) and metabolic stability compared to methoxy substituents .
  • Hydrogen bonding : Methoxy groups participate in intermolecular interactions (e.g., Owater–H⋯Br^− in salts), affecting solubility and crystallinity .
  • SAR studies : Compare IC50_{50} values of analogs in enzyme assays to map critical substituents .

Q. What experimental approaches are recommended for studying polymorphism in benzamide derivatives?

  • Differential Scanning Calorimetry (DSC) : Identify phase transitions and polymorph stability (e.g., monoclinic vs. rhombic forms) .
  • Hot-stage microscopy : Monitor crystallization dynamics under controlled cooling rates .
  • Powder X-ray Diffraction (PXRD) : Characterize lattice parameters and quantify polymorph ratios .

Q. How can researchers leverage computational tools to predict the pharmacokinetic profile of this compound?

  • ADMET prediction : Use software like SwissADME to estimate bioavailability, BBB penetration, and CYP450 interactions .
  • Molecular dynamics simulations : Model binding kinetics to targets like ATP synthase or respiratory chain enzymes .
  • QSAR models : Corrogate substituent effects with experimental logD and clearance data .

Methodological Resources

  • Synthetic protocols : Refer to manganese-mediated transamidation or EDC/HOBt coupling .
  • Analytical workflows : Combine HPLC purity checks (>98%) with HRMS and multinuclear NMR .
  • Crystallization conditions : Use methanol/water mixtures or slow evaporation from DMSO .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-Ethyl-3-(6-methoxypyridin-3-yl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.